molecular formula C11H11FN4 B2923402 3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159530-94-5

3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Número de catálogo: B2923402
Número CAS: 1159530-94-5
Peso molecular: 218.235
Clave InChI: JGBJGVGSJHDEOD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound based on the triazolo[4,3-a]pyrazine scaffold, a structure recognized as a privileged building block in medicinal chemistry and organic synthesis . It is intended for research applications and is not for diagnostic or therapeutic use. The core triazolo[4,3-a]pyrazine structure is a key template for developing therapeutic agents and displays a wide spectrum of potential biological activities . This scaffold is known to be a key pharmacophore in marketed drugs and is extensively investigated for its diverse biological activities, which include serving as a core structure in Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for anti-diabetic applications . Furthermore, derivatives of this scaffold have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative strains in recent studies, with some compounds showing efficacy comparable to first-line antibiotics like ampicillin . In the field of oncology, novel [1,2,4]triazolo[4,3-a]pyrazine derivatives have been designed as multi-targeted agents, exhibiting excellent antitumor activity by acting as potent inhibitors of kinases such as c-Met and VEGFR-2, which are critical targets in cancer cell proliferation and angiogenesis . The incorporation of the 2-fluorophenyl substituent is a strategic modification aimed at exploring structure-activity relationships, as fluorination is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. Researchers can utilize this compound as a versatile synthetic intermediate for the design and synthesis of novel bioactive molecules. Its application is particularly relevant in hit-to-lead optimization campaigns, mechanism of action studies, and the exploration of structure-activity relationships (SAR) for various biological targets .

Propiedades

IUPAC Name

3-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4/c12-9-4-2-1-3-8(9)11-15-14-10-7-13-5-6-16(10)11/h1-4,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBJGVGSJHDEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C3=CC=CC=C3F)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H11FN4
  • Molecular Weight : 220.23 g/mol
  • CAS Number : 1159530-94-5

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The specific synthetic routes can vary significantly based on the desired purity and yield.

Antimicrobial Activity

Research has indicated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various triazolo derivatives against Gram-positive and Gram-negative bacteria. Among them, certain compounds showed moderate to good activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of Selected Triazolo Derivatives

CompoundMIC against Staphylococcus aureus (µg/mL)MIC against Escherichia coli (µg/mL)
Compound 2e3216
Ampicillin168

Anticancer Activity

The compound has also been studied for its anticancer properties. Notably, derivatives bearing a 4-oxo-pyridazinone moiety showed promising results against various cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) with IC50 values indicating potent inhibition of cell growth. For instance, compound 22i demonstrated IC50 values of 0.83 µM for A549 and 0.15 µM for MCF-7 cells .

Table 2: Anticancer Activity of Selected Triazolo Derivatives

CompoundCell LineIC50 (µM)
Compound 22iA5490.83
Compound 22iMCF-70.15
Compound 22iHeLa2.85

The biological activity of triazolo derivatives is often attributed to their ability to interact with key cellular targets such as DNA gyrase and topoisomerase IV in bacteria, disrupting DNA replication and transcription processes . In cancer cells, these compounds may induce apoptosis via mitochondrial pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2 .

Case Studies

  • Antibacterial Study : A series of triazolo derivatives were synthesized and tested for antibacterial activity using the microbroth dilution method. The results indicated that modifications at specific positions on the triazolo ring significantly affected antibacterial potency.
  • Anticancer Study : In vitro studies on colon cancer cell lines demonstrated that certain derivatives not only inhibited cell proliferation but also triggered apoptosis through caspase activation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Driven Activity and Physicochemical Properties

The triazolo-pyrazine core allows for versatile modifications. Below is a comparative analysis of key derivatives:

Compound Substituents Key Properties/Activities References
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2-Fluorophenyl at position 3 Potential NK-3 receptor antagonist; chiral synthesis intermediate for therapeutic agents
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Trifluoromethyl at position 3 Antimicrobial activity (ureas/thioureas); sitagliptin intermediate; ≥98% purity (HCl salt)
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine 2-Fluoro-4-nitrophenoxy at position 8 High-yield (80.04%) synthetic intermediate for bioactive molecules
8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Phenyl at position 8, CF₃ at position 3 Enhanced steric bulk; hydrochloride salt (304.70 g/mol)
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Methyl at position 3 Simpler substituent; lower molecular weight (138.17 g/mol)

Physicochemical and Structural Insights

  • Solubility : Hydrochloride salts (e.g., 3-(trifluoromethyl)-triazolo-pyrazine HCl) enhance aqueous solubility, critical for pharmaceutical formulations .
  • Steric Effects : Bulky substituents (e.g., 8-phenyl) may hinder rotational freedom, impacting conformational stability and target engagement .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(2-fluorophenyl)-triazolo-pyrazine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine intermediates with substituted pyrazines. For example, tert-butyl-protected intermediates can be deprotected using HCl in ethanol (yield: 61% after chromatography) . Optimizing solvent choice (e.g., DCM or DMF) and stoichiometric ratios of reagents (e.g., 1.25M HCl in EtOH) improves purity. Post-synthesis purification via silica gel chromatography (10% MeOH in DCM) is critical for isolating the desired product .

Q. How can researchers validate the structural integrity of synthesized 3-(2-fluorophenyl)-triazolo-pyrazine compounds?

  • Methodological Answer : Use a combination of LC-MS (for molecular weight confirmation), 1H^1 \text{H}/13C^13 \text{C} NMR (to verify substituent positions), and IR spectroscopy (to identify functional groups). For example, reverse-phase HPLC with a C18 column (mobile phase: 5:95 ACN:H2_2O with 0.1% H3_3PO4_4; flow rate: 1 mL/min) provides retention time data for consistency checks .

Q. What analytical techniques are recommended for quantifying trace impurities, such as nitroso derivatives, in this compound?

  • Methodological Answer : Ultraperformance liquid chromatography (UPLC) coupled with triple quadrupole mass spectrometry (MS/MS) achieves sensitivity down to 37 ng/day for genotoxic nitroso impurities (e.g., 7-nitroso derivatives). Method validation should include spike-recovery experiments and calibration curves using reference standards like ACI 191425 .

Advanced Research Questions

Q. How do structural modifications (e.g., urea/thiourea derivatives) influence the antimicrobial activity of 3-(2-fluorophenyl)-triazolo-pyrazine?

  • Methodological Answer : Synthesize derivatives via coupling reactions (e.g., 3-fluoro-4-formylbenzoyl chloride with the triazolo-pyrazine core) . Evaluate antimicrobial efficacy using MIC assays against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans). Thiourea derivatives often show superior activity (MIC: 6.25–25.0 µg/mL) due to enhanced hydrogen bonding .

Q. What computational approaches are suitable for studying the binding interactions of this compound with biological targets (e.g., PARP-1 or BRD4)?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina with crystal structures of target proteins (e.g., PARP-1: PDB 5DS3). Prioritize compounds with binding energies ≤ -8.1 kcal/mol and validate via molecular dynamics simulations to assess stability in the active site .

Q. How does oxidative stress impact the stability of 3-(2-fluorophenyl)-triazolo-pyrazine, and what degradation products form under accelerated conditions?

  • Methodological Answer : Expose the compound to ROS-generating systems (e.g., H2_2O2_2/Fe2+^{2+}) and monitor degradation via LC-MS. Key degradants include cleaved fragments like (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and oxidized triazolopyrazine derivatives. Use H2_2DCFDA assays to quantify intracellular ROS levels during stability studies .

Q. What strategies mitigate the risk of nitrosamine impurity formation during large-scale synthesis?

  • Methodological Answer : Replace amine-containing reagents with non-nitrosatable alternatives (e.g., tert-butyl carbamates) and implement strict control of reaction pH/temperature. Post-synthesis purification via activated charcoal filtration reduces residual nitrosamine levels below the EMA threshold of 37 ng/day .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.